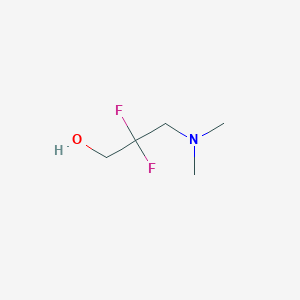
3-(Dimethylamino)-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C5H11F2NO. This compound is characterized by the presence of a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone. It is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-difluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon.
Reaction Conditions: The temperature is maintained at around -78°C to 0°C to ensure the stability of the intermediates.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(Dimethylamino)-2,2-difluoropropanone.
Reduction: 3-(Dimethylamino)propan-1-amine.
Substitution: 3-(Dimethylamino)-2-azidopropan-1-ol.
Applications De Recherche Scientifique
3-(Dimethylamino)-2,2-difluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These properties make it an effective modulator of biological pathways, particularly those involving enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other industrial chemicals.
Uniqueness
3-(Dimethylamino)-2,2-difluoropropan-1-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it a valuable reagent in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C5H11F2NO |
|---|---|
Poids moléculaire |
139.14 g/mol |
Nom IUPAC |
3-(dimethylamino)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C5H11F2NO/c1-8(2)3-5(6,7)4-9/h9H,3-4H2,1-2H3 |
Clé InChI |
GNYVMKMFYGISQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


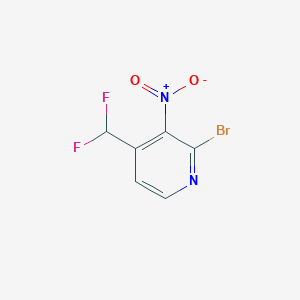
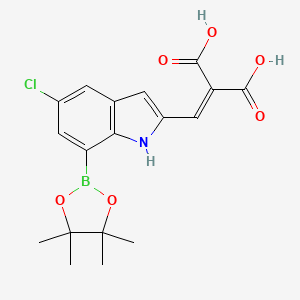
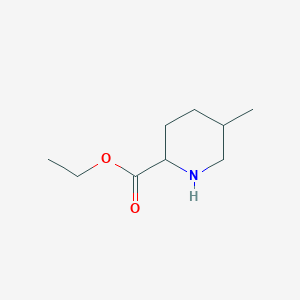
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
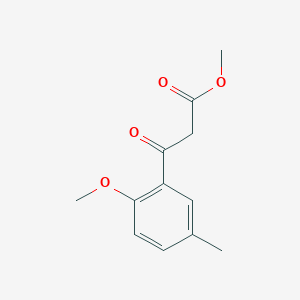
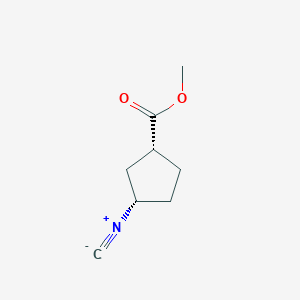
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
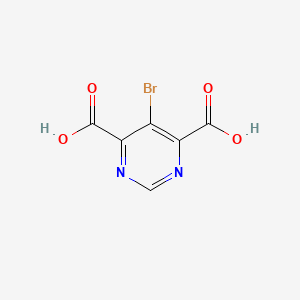
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

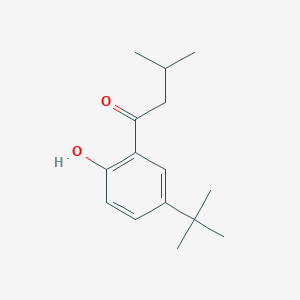
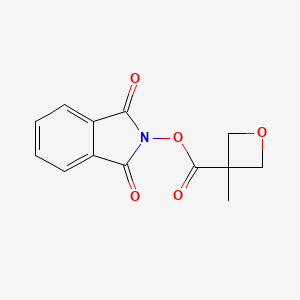
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
